

4-(Dimethylamino)cinnamic Acid: A Comprehensive Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Dimethylamino)cinnamic acid

Cat. No.: B7859558

[Get Quote](#)

This in-depth guide provides a comprehensive technical overview of **4-(Dimethylamino)cinnamic acid** (DMACA), a versatile organic compound with significant applications in contemporary research and development. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, and diverse applications of DMACA, with a focus on its utility as a fluorescent probe and a matrix in mass spectrometry.

Core Compound Identification and Properties

4-(Dimethylamino)cinnamic acid, systematically named (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid, is a cinnamic acid derivative characterized by a dimethylamino group at the para position of the phenyl ring.^[1] This substitution is pivotal to its unique electronic and photophysical properties.

CAS Number: 1552-96-1^{[2][3][4]}

Molecular Formula: C₁₁H₁₃NO₂^{[2][3]}

Molecular Weight: 191.23 g/mol ^{[2][3]}

Physicochemical Properties

A thorough understanding of DMACA's physical and chemical characteristics is fundamental to its effective application. The compound typically appears as a yellow to beige crystalline powder.^[5] Key quantitative properties are summarized in the table below for ease of reference.

Property	Value	Source(s)
Melting Point	227-228 °C (decomposes)	[5][6][7]
Boiling Point	~327-360 °C (estimated)	[5][6][8]
Solubility	Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate. Sparingly soluble in water.	[5][9]
pKa	~5.10	[10]
LogP	~1.85 - 2.22	[8][10]

These properties highlight DMACA's suitability for a range of experimental conditions, particularly in organic solvents, which is a common requirement for spectroscopic studies and as a MALDI matrix.

Synthesis and Chemical Reactivity

The primary synthetic route to **4-(Dimethylamino)cinnamic acid** is the Knoevenagel condensation of 4-dimethylaminobenzaldehyde with malonic acid.^[1] This reaction provides a straightforward and efficient method for its preparation in a laboratory setting.

The reactivity of DMACA is centered around its principal functional groups: the carboxylic acid, the alkene, and the dimethylamino group. The carboxylic acid moiety can undergo typical reactions such as esterification and amidation.^{[11][12]} The electron-donating dimethylamino group significantly influences the electronic properties of the entire molecule, particularly the π -system of the cinnamic acid backbone, which is crucial for its photophysical behavior.^[1] In varying pH conditions, protonation can occur at either the carbonyl group in weakly acidic environments or the amino nitrogen in strongly acidic conditions.^[1]

Spectroscopic Profile and Photophysical Behavior

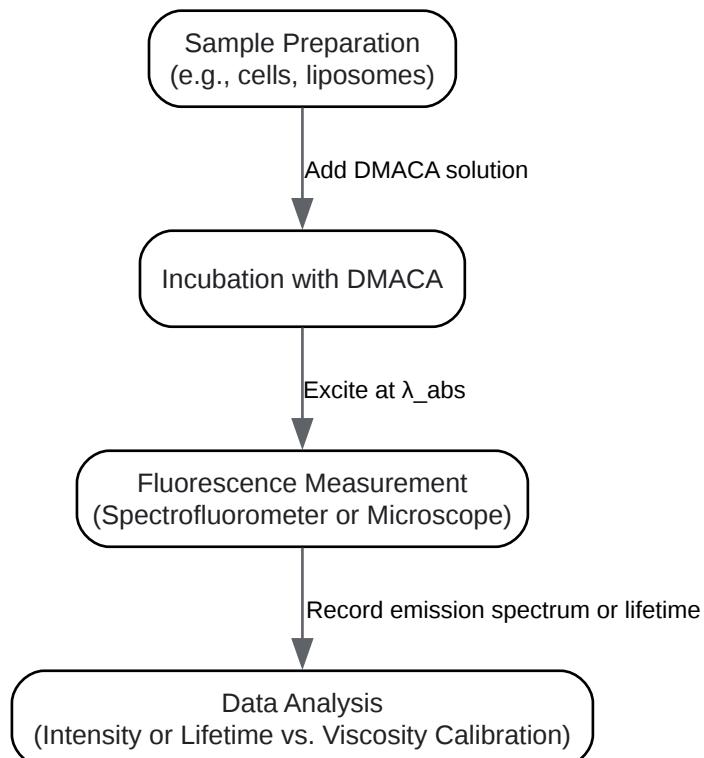
The most notable characteristic of DMACA is its interesting photophysical properties, which are highly sensitive to the local environment.[\[1\]](#)[\[2\]](#) This sensitivity is the foundation for its application as a molecular probe.

UV-Visible Absorption and Fluorescence

DMACA exhibits strong absorption in the UV-visible region. Its fluorescence is particularly sensitive to solvent polarity and viscosity.[\[13\]](#) In polar solvents, it can exhibit dual fluorescence, which is attributed to a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state.[\[13\]](#) The formation of the TICT state is often associated with a significant red-shift in the emission spectrum in more polar environments.[\[13\]](#)

This solvent-dependent fluorescence makes DMACA a valuable probe for investigating the microenvironment of systems such as micelles and proteins.[\[9\]](#) For instance, the binding of DMACA to bovine serum albumin (BSA) leads to an increase in fluorescence intensity, providing insights into protein-ligand interactions.[\[9\]](#)

Key Applications in Research and Development


The unique properties of DMACA have led to its adoption in several advanced analytical and research applications.

Fluorescent Probe for Microviscosity

The fluorescence quantum yield of DMACA is highly dependent on the viscosity of its environment. In low-viscosity solvents, intramolecular rotation can lead to non-radiative decay pathways, resulting in weak fluorescence.[\[14\]](#)[\[15\]](#) However, in more viscous media, this rotation is hindered, leading to a significant enhancement in fluorescence intensity.[\[16\]](#)[\[17\]](#) This property makes DMACA and its derivatives effective fluorescent molecular rotors for probing the microviscosity of various systems, including biological membranes and organelles.[\[14\]](#)[\[17\]](#)[\[18\]](#)

Experimental Workflow: Probing Microviscosity with DMACA

The following diagram illustrates a typical workflow for utilizing DMACA as a fluorescent probe to determine changes in microviscosity.

[Click to download full resolution via product page](#)

Caption: Workflow for viscosity sensing using DMACA.

Matrix for MALDI Imaging Mass Spectrometry

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a powerful technique for the analysis of a wide range of biomolecules.^[19] The choice of matrix is critical for successful ionization and detection.^[20] DMACA has emerged as a highly effective matrix, particularly for the analysis of lipids and other small molecules in both positive and negative ion modes.^{[21][22]}

Recent studies have highlighted the advantages of DMACA as a MALDI matrix, including its vacuum stability, high extinction coefficient at 355 nm (a common laser wavelength for MALDI), and its ability to facilitate high-sensitivity analysis at high spatial resolutions.^{[21][22]} It has been shown to outperform some conventional matrices for lipid imaging mass spectrometry (IMS), generating fewer in-source fragments and enabling better visualization of thermally labile molecules.^{[21][22]}

Protocol: MALDI Matrix Application using DMACA

- Matrix Solution Preparation: Prepare a saturated solution of DMACA in an appropriate solvent system (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
- Analyte Deposition: Deposit the analyte onto the MALDI target plate. For tissue imaging, a thin section of the tissue is mounted on the plate.
- Matrix Application: Apply the DMACA matrix solution onto the analyte spot or over the tissue section. This can be done using various methods, such as the dried-droplet method or automated spray-coating for imaging applications.
- Crystallization: Allow the solvent to evaporate, resulting in the co-crystallization of the analyte with the DMACA matrix.
- MALDI-MS Analysis: Introduce the target plate into the mass spectrometer and acquire the mass spectra.

Building Block in Medicinal Chemistry and Materials Science

Beyond its direct analytical applications, **4-(Dimethylamino)cinnamic acid** serves as a valuable precursor in the synthesis of more complex molecules.^[1] Its structural motif is found in compounds with potential therapeutic properties, including anti-inflammatory and analgesic activities.^[2] Furthermore, derivatives of DMACA are being explored for their applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials.^[1]

Safety and Handling

4-(Dimethylamino)cinnamic acid is classified as an irritant. It can cause skin, eye, and respiratory irritation.^{[7][23][24]} Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat.^{[4][10]} Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.^[10]

Conclusion

4-(Dimethylamino)cinnamic acid is a multifaceted compound with a well-defined set of physicochemical and spectroscopic properties. Its sensitivity to the local microenvironment, particularly polarity and viscosity, makes it an invaluable tool for researchers in biophysics and cell biology. Furthermore, its efficacy as a MALDI matrix is expanding the capabilities of imaging mass spectrometry for lipids and other small molecules. As a readily available synthetic building block, DMACA will likely continue to find new and innovative applications in drug discovery and materials science, solidifying its importance in the scientific community.

References

- Guidechem. **4-(Dimethylamino)cinnamic acid** 1552-96-1 wiki. URL
- ChemicalBook. **4-(Dimethylamino)cinnamic acid** CAS#: 1552-96-1. URL
- BOC Sciences. CAS 1552-96-1 **4-(Dimethylamino)cinnamic Acid** - Building Block. URL
- Smolecule. Buy **4-(Dimethylamino)cinnamic acid** | 1552-96-1. URL
- Santa Cruz Biotechnology. **4-(Dimethylamino)cinnamic acid** | CAS 1552-96-1. URL
- Matrix Scientific. 1552-96-1 Cas No. | **4-(Dimethylamino)cinnamic acid**. URL
- PubChem, National Institutes of Health. **4-(Dimethylamino)cinnamic acid** | C11H13NO2 | CID 73778. URL
- BioCrick. **4-(Dimethylamino)cinnamic acid** | CAS:1552-96-1 | Alkaloids | High Purity. URL
- Guidechem. **4-(Dimethylamino)cinnamic acid** 1552-96-1. URL
- PubMed. Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry. URL
- ChemicalBook. **4-(Dimethylamino)cinnamic acid**(1552-96-1). URL
- ChemRxiv, Cambridge Open Engage. Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry. URL
- ResearchGate. Photophysics of 4-dimethylamino cinnamic acid in different environments. URL
- PubMed Central. Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. URL
- Sigma-Aldrich. **4-(Dimethylamino)cinnamic acid** 99 1552-96-1. URL
- National Institutes of Health.
- Georganics. **4-(Dimethylamino)cinnamic acid** - High purity | EN. URL
- Cheméo. Chemical Properties of p-(Dimethylamino)cinnamic acid (CAS 1552-96-1). URL
- Beilstein Journal of Organic Chemistry.
- Frontiers. Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. URL

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - **4-(Dimethylamino)cinnamic acid**. URL
- Fisher Scientific.
- International Science Community Association.
- Sigma-Aldrich.
- PubMed. 3,4-Dimethoxycinnamic Acid as a Novel Matrix for Enhanced In Situ Detection and Imaging of Low-Molecular-Weight Compounds in Biological Tissues by MALDI-MSI. URL
- Journal of Materials Chemistry B (RSC Publishing).
- PubMed. Fluorescence-based Broad Dynamic Range Viscosity Probes. URL
- PMC, National Institutes of Health. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. URL
- Analytical Methods (RSC Publishing). A deep-red emission fluorescent probe for detection of viscosity in living cells and mice. URL
- PMC, National Institutes of Health.
- ResearchGate. Dicyanisophorone-based viscosity fluorescent probe and its fluorescence imaging in cells and zebrafish. URL
- SETA BioMedicals. Viscosity Measurements. URL

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 4-(Dimethylamino)cinnamic acid | 1552-96-1 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. 1552-96-1 Cas No. | 4-(Dimethylamino)cinnamic acid | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. 4-(Dimethylamino)cinnamic acid CAS#: 1552-96-1 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. 4-(Dimethylamino)cinnamic acid 99 1552-96-1 [sigmaaldrich.com]
- 8. buildingblock.bocsci.com [buildingblock.bocsci.com]

- 9. 4-(Dimethylamino)cinnamic acid | CAS:1552-96-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. 4-(Dimethylamino)cinnamic acid(1552-96-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. A minireview of viscosity-sensitive fluorescent probes: design and biological applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 15. Fluorescence-based Broad Dynamic Range Viscosity Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A deep-red emission fluorescent probe for detection of viscosity in living cells and mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. setabiomedicals.com [setabiomedicals.com]
- 19. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
- 23. 4-(Dimethylamino)cinnamic acid | C11H13NO2 | CID 73778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. 4-(Dimethylamino)cinnamic acid - High purity | EN [georganics.sk]
- To cite this document: BenchChem. [4-(Dimethylamino)cinnamic Acid: A Comprehensive Technical Guide for Advanced Research Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7859558#4-dimethylamino-cinnamic-acid-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com